2-(4-chlorophenoxy)-N-(2-phenoxyphenyl)acetamide
Overview
Description
Synthesis Analysis
The synthesis of compounds closely related to 2-(4-chlorophenoxy)-N-(2-phenoxyphenyl)acetamide involves multiple steps, including acylation, chlorination, and the use of catalysts such as potassium carbonate in solvents like DMF (N,N-dimethylformamide). For instance, N-Methyl-2-[4-(4-chlorophenoxy)phenoxy] acetamide and N-Phenyl-2,2-di(4-chlorophenoxy)acetamide were synthesized through reactions involving chloroacetamide and chlorophenol derivatives, highlighting the role of reaction conditions such as temperature and time in optimizing yields, which can reach up to 80% (Gao Yonghong, 2009); (Tao Jian-wei, 2009).
Molecular Structure Analysis
Molecular structure analysis through techniques such as IR, MS, and NMR spectroscopy is crucial for characterizing synthesized compounds. The molecular structure of silylated derivatives of N-(2-hydroxyphenyl)acetamide was elucidated, showcasing the importance of structural characterization in confirming the identity of synthesized compounds (A. Nikonov et al., 2016).
Chemical Reactions and Properties
Chemical reactions involving acetamide derivatives often lead to the formation of products with potential applications. For example, the reaction of N-(3-chloro-1,4-dihydro-1,4-dioxo-2-naphthyl)acetamide with aromatic amines yields various products, indicating the reactivity of such compounds under different conditions (N. Agarwal, R. Mital, 1976).
Physical Properties Analysis
The physical properties, including solubility and crystalline structure, are essential for understanding the compound's behavior in different environments. For instance, the crystal structures of C,N-disubstituted acetamides were studied to understand the hydrogen bonding and molecular interactions in solid-state, which could influence the compound's physical properties (B. Narayana et al., 2016).
Chemical Properties Analysis
The chemical properties, such as reactivity towards different reagents and conditions, play a crucial role in determining the potential applications of a compound. The synthesis of novel 2-(4-cyano-3-fluoro-phenoxy)-N-(substituted phenyl) acetamides indicates the versatility of acetamide derivatives in generating a wide range of chemical entities with varied functionalities (Yang Man-li, 2008).
Scientific Research Applications
Antioxidant and Radical Scavenging Activities
Phenolic compounds like acetaminophen, salicylate, and 5-aminosalicylate (5-ASA) have been studied for their antioxidant properties and ability to inhibit lipid peroxidation. These compounds exhibit varying degrees of radical scavenging activity, with 5-ASA identified as the most potent among them due to its prompt reaction with diphenylpicrylhydrazyl (DPPH) and effective inhibition of Fe2+/ascorbate-induced lipid peroxidation. This suggests that phenolic compounds with similar structures might also possess significant antioxidant activities (Dinis, Madeira, & Almeida, 1994).
Interaction with Amides and Hydrogen Bonding
Research on the hydrogen-bonded complexes formed by formamide and acetamide with phenols, including chlorophenols, reveals the influence of phenolic acidity on the polarity and dipolar moments of these complexes. This study indicates the potential for specific interactions between phenolic compounds and amides, which could be relevant in the design of novel materials or drugs (Malathi, Sabesan, & Krishnan, 2004).
Potential Therapeutic Applications
Synthesized derivatives of phenolic compounds have shown promising results as anticancer, anti-inflammatory, and analgesic agents. A study on 2-(substituted phenoxy)-N-(1-phenylethyl)acetamide derivatives highlighted several compounds with significant activity in these areas, suggesting the potential for developing new therapeutic agents from phenolic derivatives (Rani, Pal, Hegde, & Hashim, 2014).
Environmental and Health Impact Studies
Investigations into the exposure to phenoxyherbicides and chlorophenols have explored their potential association with soft tissue sarcoma and other cancers. While some studies support an increased risk of cancer with exposure to these compounds, others suggest the need for further research to conclusively determine their carcinogenic potential (Smith et al., 1984). Moreover, studies on the environmental degradation and adsorption of phenoxyacetic acid herbicides like 2,4-D highlight the challenges and potential methods for removing these contaminants from water, further underscoring the environmental impact of phenolic compounds and their derivatives (Aksu & Kabasakal, 2004).
properties
IUPAC Name |
2-(4-chlorophenoxy)-N-(2-phenoxyphenyl)acetamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16ClNO3/c21-15-10-12-16(13-11-15)24-14-20(23)22-18-8-4-5-9-19(18)25-17-6-2-1-3-7-17/h1-13H,14H2,(H,22,23) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IQWXZJVEYVFEQL-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)OC2=CC=CC=C2NC(=O)COC3=CC=C(C=C3)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16ClNO3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.8 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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